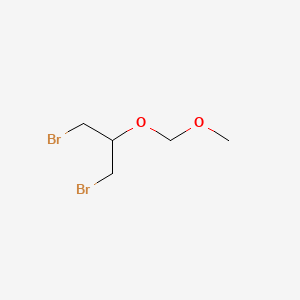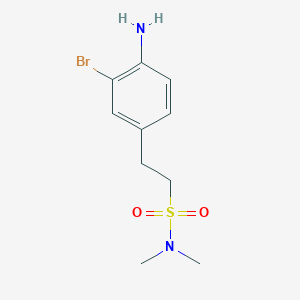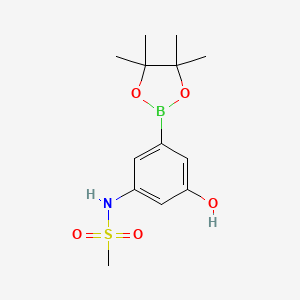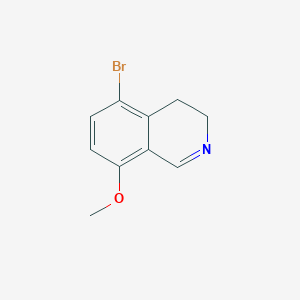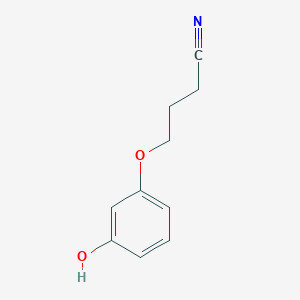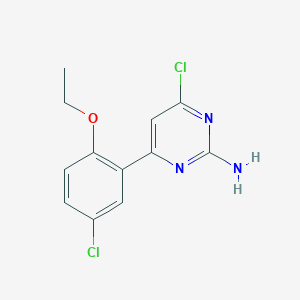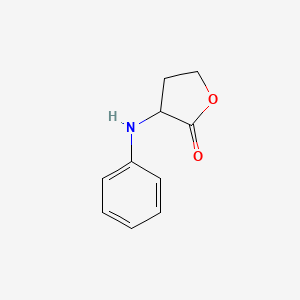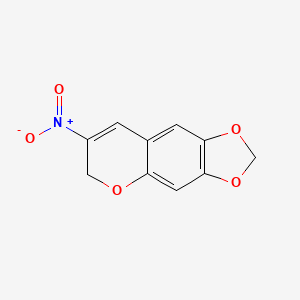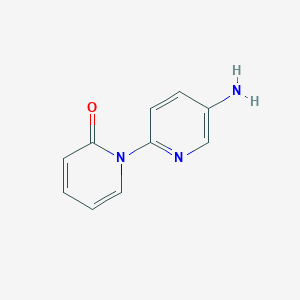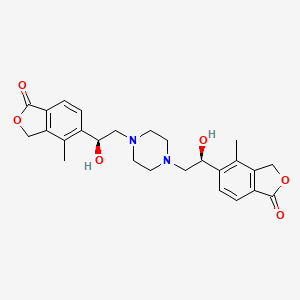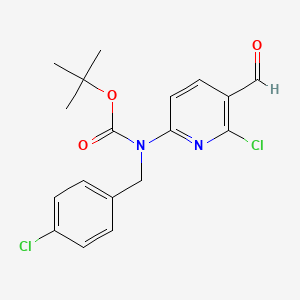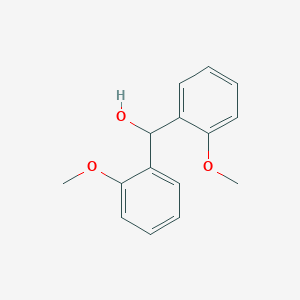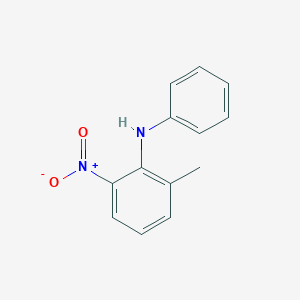![molecular formula C13H19NO2 B8288223 4-[(4-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B8288223.png)
4-[(4-methoxyphenyl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methoxyphenyl)methyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 4-methoxybenzyl group and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 4-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:
4-Methoxybenzyl chloride+Piperidin-4-olK2CO3this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Methoxy-benzyl)-piperidin-4-one.
Reduction: Formation of 4-(4-Methoxy-benzyl)-piperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(4-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the piperidine ring.
4-Methoxybenzyl chloride: Precursor in the synthesis of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol.
4-Methoxybenzylamine: Contains the methoxybenzyl group with an amine functionality.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the methoxybenzyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-16-12-4-2-11(3-5-12)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |
Clave InChI |
UQEHBBKISZLMRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2(CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


